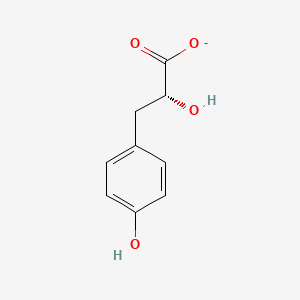

(R)-3-(4-Hydroxyphenyl)lactate

描述

属性

分子式 |

C9H9O4- |

|---|---|

分子量 |

181.16 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1/t8-/m1/s1 |

InChI 键 |

JVGVDSSUAVXRDY-MRVPVSSYSA-M |

手性 SMILES |

C1=CC(=CC=C1C[C@H](C(=O)[O-])O)O |

规范 SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

(R)-3-(4-Hydroxyphenyl)lactate has shown potential in various pharmacological contexts:

- Antioxidant Activity : This compound has been investigated for its antioxidant properties, which may help mitigate oxidative stress in biological systems. Studies indicate that it can scavenge free radicals, thus providing protective effects against oxidative damage in cells .

- Anti-inflammatory Effects : Research has demonstrated that this compound can exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Role in Cancer Research : The compound is being studied for its potential role in cancer therapy. It has been suggested that this compound may influence cancer cell metabolism and proliferation, although further studies are needed to elucidate these mechanisms fully .

Nutritional and Dietary Applications

This compound is also relevant in nutrition:

- Metabolite of Tyrosine : As a metabolite of the amino acid tyrosine, it plays a role in metabolic pathways associated with energy production and neurotransmitter synthesis. Elevated levels of this compound have been linked to increased physical activity and improved metabolic health .

- Potential as a Nutraceutical : Given its antioxidant and anti-inflammatory properties, this compound is being explored as a nutraceutical ingredient that could be incorporated into dietary supplements aimed at enhancing health and preventing chronic diseases .

Biochemical Research

The compound serves as an important substrate in biochemical studies:

- Biosynthesis of Rosmarinic Acid : this compound is utilized as a precursor in the biosynthesis of rosmarinic acid, a compound with significant pharmacological properties including antimicrobial and anti-inflammatory effects. Research indicates that transgenic plants expressing specific acyltransferases can convert this lactate into rosmarinic acid effectively .

- Microbiota Interaction Studies : Recent studies have investigated the interaction of this compound with gut microbiota, suggesting that it may influence microbial composition and activity, which could have implications for gastrointestinal health .

Table 1: Summary of Key Studies on this compound

常见问题

Basic Research Questions

Q. How can (R)-3-(4-Hydroxyphenyl)lactate be identified and quantified in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantification due to its high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural identification via characteristic peaks for the hydroxyl and carboxyl groups . For biomarker studies, protocols should include internal standards (e.g., isotope-labeled analogs) to control for matrix effects .

Q. What is the role of this compound in tyrosine metabolism?

- Methodological Answer : It is a downstream metabolite of tyrosine degradation, formed via the enzymatic reduction of 3-(4-hydroxyphenyl)pyruvate by hydroxyphenylpyruvate reductase (EC 1.1.1.237), which prefers NADPH as a cofactor . Researchers should validate activity in vitro using recombinant enzymes and monitor NADPH/NADH oxidation rates .

Q. How does this compound function as an antioxidant?

- Methodological Answer : Its phenolic hydroxyl group scavenges reactive oxygen species (ROS), which can be measured using assays like DPPH radical quenching or cell-based ROS detection kits. Studies in diabetic models show it mitigates oxidative stress by reducing lipid peroxidation markers (e.g., malondialdehyde) .

Advanced Research Questions

Q. What experimental designs are optimal for validating this compound as a biomarker in paraquat poisoning?

- Methodological Answer : Longitudinal cohort studies with serial plasma sampling are critical. In paraquat poisoning, elevated levels correlate with mortality (AUC = 0.84 in ROC analysis). Researchers should use multivariate regression to adjust for confounders (e.g., renal function) and validate findings in independent cohorts .

Q. How do gut microbiota influence this compound levels in NAFLD progression?

- Methodological Answer : Metagenomic sequencing of fecal samples and metabolomic profiling (e.g., GC-MS) can identify bacterial taxa (e.g., Bacteroidaceae) linked to its production. Gnotobiotic mouse models with microbiota transplants from NAFLD patients help establish causality . Current limitations include cross-sectional designs; longitudinal studies are needed to confirm temporal relationships .

Q. What explains contradictory findings on this compound’s role in metabolic diseases?

- Methodological Answer : Discrepancies may arise from inter-study variability in sample handling (e.g., fasting vs. postprandial states) or analytical platforms. Harmonizing protocols (e.g., standardized LC-MS/MS workflows) and adjusting for covariates (e.g., BMI, insulin resistance) in multi-omics analyses can resolve inconsistencies .

Q. How can enzymatic synthesis of this compound be optimized for large-scale production?

- Methodological Answer : Heterologous expression of hydroxyphenylpyruvate reductase in E. coli or yeast enables scalable synthesis. Reaction conditions (pH 7.5, 30°C) and NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) improve yield. Purification via ion-exchange chromatography ensures >95% enantiomeric purity .

Methodological Challenges and Solutions

Q. What are the limitations in detecting this compound in complex matrices?

- Answer : Matrix interference (e.g., plasma proteins) can reduce sensitivity. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Alternatively, derivatization with dansyl chloride enhances LC-MS detectability .

Q. How to differentiate (R)- and (S)-enantiomers in metabolic studies?

- Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Circular dichroism (CD) spectroscopy provides confirmatory data on optical activity .

Authoritative Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。